3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of thiazolidinone and pyridopyrimidinone cores. Common synthetic routes may include:
Formation of Thiazolidinone Core: This step involves the reaction of a butan-2-yl derivative with a thioamide under specific conditions to form the thiazolidinone ring.
Formation of Pyridopyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidinone ring.
Coupling Reactions: The final step involves coupling the thiazolidinone and pyridopyrimidinone cores with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone cores.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core.
Pyridopyrimidinones: Compounds with a similar pyridopyrimidinone core.
Piperazine Derivatives: Compounds with a similar piperazine moiety.
Uniqueness
The uniqueness of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H26FN5O2S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-3-17(2)32-25(34)21(36-26(32)35)16-18-23(28-22-10-6-7-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-11,16-17H,3,12-15H2,1-2H3/b21-16- |
InChI Key |
WVCLWBKXJFQYKH-PGMHBOJBSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
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